2-Methoxy-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
2-Methoxy-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a methoxy group, a pyrrolidine ring, and an oxadiazole ring
Scientific Research Applications
2-Methoxy-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Pyrrolidine Ring: The oxadiazole intermediate is then reacted with a pyrrolidine derivative, often through nucleophilic substitution.
Introduction of the Methoxy Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-phenyl-ethanone: Lacks the oxadiazole and pyrrolidine rings, making it less complex.
1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone: Lacks the methoxy group, potentially altering its reactivity and applications.
Uniqueness
2-Methoxy-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methoxy-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-10-13(19)18-8-7-12(9-18)14-16-15(21-17-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSMGBGBILZESO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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